Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine
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Description
Synthesis Analysis
The synthesis of compounds related to Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine often involves multi-step reactions including condensation, reduction, and catalytic processes. An example includes the synthesis of related compounds through solvent-free condensation/reduction reaction sequences or by utilizing palladium-catalyzed Suzuki reactions (Becerra, Rojas, & Castillo, 2021) (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through techniques such as single-crystal X-ray diffraction. These analyses reveal intricate details about crystal systems, space groups, and intermolecular hydrogen bonding, providing insight into the three-dimensional network structure of the compound (Ye et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine derivatives can include interactions with singlet oxygen to yield peroxidic intermediates or the formation of Schiff base compounds through reactions with aromatic aldehydes. These reactions highlight the compound's reactivity and potential for further chemical transformations (Wasserman et al., 2004).
Physical Properties Analysis
The physical properties of related compounds are determined using a variety of spectroscopic methods, including FTIR, NMR, and elemental analysis. These studies are essential for characterizing the synthesized compounds and confirming their structures (Becerra, Rojas, & Castillo, 2021).
Chemical Properties Analysis
The chemical properties of compounds similar to tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine, such as their reactivity with nucleophiles or electrophiles, are explored through various chemical reactions. These studies provide valuable information on the compound's functionality and potential applications in synthesis and catalysis (Ellman, Owens, & Tang, 2002).
Scientific Research Applications
Asymmetric Synthesis Applications
"Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine" and related compounds are pivotal in the asymmetric synthesis of amines, a fundamental process in organic chemistry. For instance, N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates for creating a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols. This methodology, enabled by the tert-butanesulfinamide precursor, offers a direct and efficient route to these valuable chiral amines, crucial for drug development and other applications (Ellman et al., 2002).
Catalytic Applications
In the realm of catalysis, compounds structurally related to "Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine" have been utilized to develop novel ligands for asymmetric catalysis. For example, tert-butylmethylphosphino groups are integrated into rigid P-chiral phosphine ligands, showing exceptional enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts are instrumental in synthesizing chiral pharmaceutical ingredients, demonstrating the compound's significance in facilitating asymmetric reactions (Imamoto et al., 2012).
Material Science and Energy Applications
Furthermore, derivatives of tert-butylpyridine, such as 4-tert-butylpyridine, have been applied in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), showcasing the compound's versatility in material science. The addition of 4-tert-butylpyridine to redox electrolytes in DSSCs notably enhances their performance by increasing the open-circuit potential and electron lifetime. These modifications lead to a significant improvement in solar energy conversion efficiency (Boschloo et al., 2006). Additionally, 4‐Tert‐butylpyridine-free organic hole-transporting materials have been reported to achieve high efficiency and stability in PSCs, marking a step forward in the development of next-generation solar cells (Xu et al., 2017).
properties
IUPAC Name |
(E)-N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)16-8-6-5-7-12-9-13(17-4)11-15-10-12/h5,7,9-11,16H,6,8H2,1-4H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBTDGYSKZANN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC=CC1=CC(=CN=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC/C=C/C1=CC(=CN=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine |
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